molecular formula C14H15ClN2O3 B11834098 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide CAS No. 88350-48-5

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide

Cat. No.: B11834098
CAS No.: 88350-48-5
M. Wt: 294.73 g/mol
InChI Key: IHGIHHYOYVUVSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro-substituted quinoline ring, an ether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroquinoline and 3-hydroxypropylamine as the primary starting materials.

    Ether Formation: The 5-chloroquinoline undergoes a nucleophilic substitution reaction with an appropriate alkoxide to form the quinoline ether intermediate.

    Acetamide Formation: The intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and acetamide formation reactions.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the acetamide group to an amine.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or viral replication, leading to inhibition of their activity.

    Pathways Involved: It may interfere with cellular pathways such as DNA synthesis, protein synthesis, or signal transduction, resulting in the inhibition of cell growth or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.

    Quinacrine: A compound with a similar quinoline structure used as an antiprotozoal agent.

Uniqueness

2-((5-Chloroquinolin-8-yl)oxy)-N-(3-hydroxypropyl)acetamide is unique due to its specific structural features, such as the presence of a 3-hydroxypropyl group and an acetamide moiety. These features may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

88350-48-5

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

2-(5-chloroquinolin-8-yl)oxy-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C14H15ClN2O3/c15-11-4-5-12(14-10(11)3-1-6-17-14)20-9-13(19)16-7-2-8-18/h1,3-6,18H,2,7-9H2,(H,16,19)

InChI Key

IHGIHHYOYVUVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC(=O)NCCCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.